molecular formula C17H18N4 B5107969 1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole

1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole

Cat. No.: B5107969
M. Wt: 278.35 g/mol
InChI Key: WDNOTPYINPAXJC-UHFFFAOYSA-N
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Description

1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole is a synthetic azo dye derivative that incorporates a benzimidazole moiety Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole typically involves the diazotization of 2,4,6-trimethylaniline followed by coupling with 1-methylbenzimidazole. The reaction conditions generally include:

    Diazotization: The aniline derivative is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 1-methylbenzimidazole in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods

Industrial production of azo dyes, including this compound, often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The key steps include:

    Large-scale diazotization: Using automated reactors to control temperature and reagent addition.

    Efficient coupling: Utilizing optimized reaction conditions to maximize product formation and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole has diverse applications in scientific research:

    Chemistry: Used as a chromophore in dye-sensitized solar cells and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biological stain and in DNA binding studies.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of colored materials, including textiles and inks.

Mechanism of Action

The mechanism of action of 1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole involves its interaction with biological molecules:

    Molecular Targets: The compound can bind to nucleic acids and proteins, affecting their function.

    Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-imidazole
  • 1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazole
  • 1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-thiazole

Uniqueness

1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole is unique due to its benzimidazole moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-(2,4,6-trimethylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-11-9-12(2)16(13(3)10-11)19-20-17-18-14-7-5-6-8-15(14)21(17)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNOTPYINPAXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=NC2=NC3=CC=CC=C3N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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